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Compound of Interest

Compound Name: Barium caprate

Cat. No.: B15350513 Get Quote

Introduction
Barium caprate, the barium salt of capric acid (decanoic acid), is a metallic soap with potential

applications in various fields, including as a lubricant, stabilizer for polymers, and in the

preparation of other organobarium compounds. This document provides a detailed protocol for

the synthesis of barium caprate in a laboratory setting. The primary method described is the

direct reaction of barium hydroxide with capric acid, a straightforward and efficient acid-base

neutralization reaction. An alternative double displacement method is also briefly discussed.

This protocol is intended for researchers, scientists, and professionals in drug development

and material science.

Principle of the Method
The synthesis of barium caprate is achieved through the neutralization reaction between a

strong base, barium hydroxide, and a carboxylic acid, capric acid. In this reaction, two

molecules of capric acid react with one molecule of barium hydroxide to form one molecule of

barium caprate and two molecules of water. The resulting barium caprate is insoluble in the

reaction medium and precipitates out of the solution, allowing for its isolation by filtration.

Reaction Scheme:

2 C₁₀H₂₀O₂ (Capric Acid) + Ba(OH)₂ (Barium Hydroxide) → Ba(C₁₀H₁₉O₂)₂ (Barium Caprate)

+ 2 H₂O
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Materials and Equipment
Reagents

Capric Acid (C₁₀H₂₀O₂, FW: 172.26 g/mol ), ≥98% purity

Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O, FW: 315.46 g/mol ), ≥98% purity

Ethanol (C₂H₅OH), 95% or absolute

Deionized Water (H₂O)

Acetone ((CH₃)₂CO), for washing

Equipment
250 mL three-neck round-bottom flask

Reflux condenser

Magnetic stirrer with heating mantle

Thermometer

Dropping funnel

Büchner funnel and flask

Vacuum filtration apparatus

Drying oven

Analytical balance

Standard laboratory glassware (beakers, graduated cylinders, etc.)

pH paper or pH meter

Experimental Protocol
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Synthesis of Barium Caprate
Preparation of Reactants:

In a 250 mL beaker, dissolve 10.0 g (0.058 mol) of capric acid in 100 mL of ethanol. Stir

until fully dissolved. Gentle warming may be required.

In a separate 150 mL beaker, prepare a solution of barium hydroxide by dissolving 9.15 g

(0.029 mol) of barium hydroxide octahydrate in 50 mL of deionized water.[1] Warm the

mixture gently to aid dissolution. Filter the barium hydroxide solution if it appears cloudy to

remove any insoluble barium carbonate.[2]

Reaction Setup:

Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a

magnetic stirrer, and a thermometer.

Transfer the ethanolic solution of capric acid into the reaction flask.

Reaction Execution:

Begin stirring the capric acid solution and heat the flask to 60-70 °C using the heating

mantle.

Once the temperature is stable, slowly add the hot barium hydroxide solution to the capric

acid solution dropwise using a dropping funnel over a period of 30 minutes.

A white precipitate of barium caprate will form immediately upon the addition of the

barium hydroxide solution.

After the addition is complete, continue to stir the reaction mixture at 70 °C for an

additional 2 hours to ensure the reaction goes to completion.

Monitor the pH of the reaction mixture periodically. The reaction is complete when the pH

is neutral (pH ~7).

Isolation and Purification of the Product:
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Allow the reaction mixture to cool to room temperature.

Collect the white precipitate by vacuum filtration using a Büchner funnel.

Wash the collected solid sequentially with 50 mL of hot deionized water (to remove any

unreacted barium hydroxide and other water-soluble impurities) and then with 30 mL of

cold ethanol (to remove any unreacted capric acid).

Finally, wash the product with 20 mL of acetone to facilitate drying.

Drying and Characterization:

Dry the purified barium caprate in a drying oven at 80-90 °C for 4-6 hours, or until a

constant weight is achieved.

Determine the yield and characterize the final product using appropriate analytical

techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the

formation of the carboxylate salt, and thermogravimetric analysis (TGA) to determine its

thermal stability.

Alternative Method: Double Displacement
An alternative synthesis route involves a double displacement reaction. First, sodium caprate is

prepared by reacting capric acid with sodium hydroxide. Then, an aqueous solution of a soluble

barium salt, such as barium chloride, is added to the sodium caprate solution to precipitate

barium caprate.

Reaction Scheme:

C₁₀H₂₀O₂ + NaOH → Na(C₁₀H₁₉O₂) + H₂O 2 Na(C₁₀H₁₉O₂) + BaCl₂ → Ba(C₁₀H₁₉O₂)₂ + 2 NaCl

This method may be suitable if barium hydroxide is not readily available.

Data Presentation
The following table summarizes the quantitative data for the synthesis of barium caprate.
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Parameter Value Notes

Reactants

Capric Acid 10.0 g (0.058 mol) Limiting reagent

Barium Hydroxide Octahydrate 9.15 g (0.029 mol) Stoichiometric amount

Reaction Conditions

Solvent Ethanol/Deionized Water

Reaction Temperature 70 °C

Reaction Time 2 hours
After complete addition of

reactants

Product

Theoretical Yield 12.8 g
Based on the stoichiometry of

the reaction

Actual Yield
To be determined

experimentally

% Yield To be calculated
(Actual Yield / Theoretical

Yield) x 100

Appearance White, fine powder

Melting Point
To be determined

experimentally

Expected to be >300 °C

(decomposes)

Visualization
Experimental Workflow
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Experimental Workflow for Barium Caprate Synthesis

1. Prepare Reactant Solutions
- Dissolve Capric Acid in Ethanol

- Dissolve Barium Hydroxide in Water

2. Set up Reaction Apparatus
- Three-neck flask, condenser, stirrer, thermometer

3. Execute Reaction
- Heat Capric Acid solution to 70°C

- Add Barium Hydroxide solution dropwise
- Stir at 70°C for 2 hours

4. Cool Reaction Mixture
- Allow to cool to room temperature

5. Isolate Product
- Vacuum filtration using Büchner funnel

6. Purify Product
- Wash with hot water, then cold ethanol, then acetone

7. Dry Product
- Oven dry at 80-90°C

8. Characterize Product
- Determine yield, FTIR, TGA

Click to download full resolution via product page
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Caption: Workflow diagram illustrating the key steps for the laboratory synthesis of Barium
Caprate.

Safety Precautions
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat,

and gloves.

Barium compounds are toxic.[3] Handle barium hydroxide with care and avoid inhalation of

dust or contact with skin. In case of ingestion, a non-toxic soluble sulfate solution can be

used as an antidote.[3]

Perform the reaction in a well-ventilated fume hood.

Ethanol and acetone are flammable. Keep away from open flames and ignition sources.

Use caution when heating the reaction mixture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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